1-(2-fluorophenyl)but-3-en-2-one
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Overview
Description
1-(2-Fluorophenyl)but-3-en-2-one is an organic compound featuring a fluorinated phenyl group attached to a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)but-3-en-2-one can be synthesized through a solventless Wittig reaction. This involves the reaction of fluorinated benzaldehydes with appropriate phosphonium ylides to form the desired butenone structure . The reaction typically proceeds under mild conditions and does not require solvents, making it an environmentally friendly approach.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions, such as Luche reduction, can convert the butenone to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) in the presence of cerium chloride (CeCl₃) is used for Luche reduction.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)but-3-en-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorophenyl group can enhance binding affinity and selectivity for certain molecular targets, making it a valuable moiety in drug design.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)but-3-en-2-one
- 1-(2-Bromophenyl)but-3-en-2-one
- 1-(2-Methylphenyl)but-3-en-2-one
Comparison: 1-(2-Fluorophenyl)but-3-en-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. Fluorine’s high electronegativity can influence the compound’s reactivity and interactions with biological targets, often enhancing metabolic stability and bioavailability compared to its chloro, bromo, and methyl analogs .
Properties
CAS No. |
889955-69-5 |
---|---|
Molecular Formula |
C10H9FO |
Molecular Weight |
164.2 |
Purity |
85 |
Origin of Product |
United States |
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